N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydrazinyl-2-oxoacetamide
Description
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-HYDRAZINO-2-OXOACETAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and hydrazino and oxoacetamide functionalities. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C13H15N5O3 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-hydrazinyl-2-oxoacetamide |
InChI |
InChI=1S/C13H15N5O3/c1-8-10(15-11(19)12(20)16-14)13(21)18(17(8)2)9-6-4-3-5-7-9/h3-7H,14H2,1-2H3,(H,15,19)(H,16,20) |
InChI Key |
BGAGQPYPLOSULP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-HYDRAZINO-2-OXOACETAMIDE typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions, and the product is purified using techniques such as recrystallization and single crystal X-ray diffraction (XRD) analysis to confirm its structure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-HYDRAZINO-2-OXOACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The hydrazino group can participate in substitution reactions with electrophiles, forming new derivatives with different functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Scientific Research Applications
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-HYDRAZINO-2-OXOACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an analgesic, anti-inflammatory, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: It is used in biological assays to study its effects on different cell lines and organisms. The compound’s interactions with enzymes and receptors are of particular interest.
Chemical Synthesis: The compound serves as a building block for synthesizing other heterocyclic and bioactive compounds.
Industrial Applications: The compound’s derivatives are used in the preparation of dyes, pigments, and analytical reagents.
Mechanism of Action
The mechanism of action of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-HYDRAZINO-2-OXOACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydrazino and oxoacetamide groups allow it to form hydrogen bonds and other interactions with biological macromolecules, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-HYDRAZINO-2-OXOACETAMIDE can be compared with other similar compounds, such as:
- N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
- N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE
These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique combination of hydrazino and oxoacetamide groups in N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-HYDRAZINO-2-OXOACETAMIDE contributes to its distinct chemical and biological properties.
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